molecular formula C12H17N3O2 B13531982 2-Methyl-4-(piperazin-1-ylmethyl)aniline

2-Methyl-4-(piperazin-1-ylmethyl)aniline

Cat. No.: B13531982
M. Wt: 235.28 g/mol
InChI Key: PWKAFQGZCWQFRI-UHFFFAOYSA-N
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Description

2-Methyl-4-(piperazin-1-ylmethyl)aniline is a chemical building block of high interest in medicinal and agrochemical research. The compound features a piperazine ring, a privileged scaffold in drug discovery known for improving the pharmacokinetic properties of drug candidates, primarily by enhancing water solubility and bioavailability . This aniline derivative serves as a versatile intermediate for the synthesis of more complex molecules. Researchers utilize this and similar structures in the development of compounds with potential antitumor, antibacterial, and anti-inflammatory activities, as the piperazine core is a common feature in many biologically active molecules . The primary amine and the basic nitrogen atoms of the piperazine ring provide multiple sites for chemical modification, making it a valuable precursor for constructing targeted libraries in hit-to-lead optimization campaigns. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

1-[(3-methyl-4-nitrophenyl)methyl]piperazine

InChI

InChI=1S/C12H17N3O2/c1-10-8-11(2-3-12(10)15(16)17)9-14-6-4-13-5-7-14/h2-3,8,13H,4-7,9H2,1H3

InChI Key

PWKAFQGZCWQFRI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CN2CCNCC2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-methyl-4-nitrophenyl)methyl]piperazine typically involves the reaction of 1-methylpiperazine with 3-methyl-4-nitrobenzyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is usually subjected to purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(3-methyl-4-nitrophenyl)methyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(3-methyl-4-nitrophenyl)methyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-methyl-4-nitrophenyl)methyl]piperazine involves its interaction with specific molecular targets. The nitrophenyl group can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their function. The piperazine ring can interact with receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes critical differences between 2-Methyl-4-(piperazin-1-ylmethyl)aniline and its analogs:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Features/Applications References
This compound –CH2– linker between piperazine and benzene C12H18N4 218.30* Flexibility, potential drug intermediate
4-(4-Methylpiperazin-1-yl)aniline Direct piperazine attachment; N-methylated C11H17N3 191.27 mp 89–91°C; ALK inhibitor intermediate
5-(4-Methylpiperazin-1-yl)-2-nitroaniline Nitro group at C2; methylpiperazine at C5 C11H16N4O2 236.28 Crystallized (monoclinic); nitro electronic effects
2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline Isopropoxy at C2; methylpiperazine at C4 C14H22N3O 249.35 Enhanced solubility via ether group
2-Methyl-4-(3-morpholinopropoxy)aniline Morpholine-propoxy chain at C4 C14H22N2O2 250.34 Extended linker; morpholine pharmacophore
4-{4-[2-(Morpholin-4-yl)ethyl]piperazin-1-yl}aniline Morpholine-ethyl-piperazine hybrid C16H26N4O 290.41 Complex substituent; increased molecular weight

*Calculated value based on structural formula.

Pharmacological Implications

  • Piperazine Direct Attachment (e.g., 4-(4-Methylpiperazin-1-yl)aniline) : Common in kinase inhibitors (e.g., ALK inhibitors in ). Rigid structure may optimize target binding .
  • Methylene Linkers (e.g., Target Compound) : Flexibility could improve interaction with dynamic binding pockets but may reduce metabolic stability.
  • Morpholine Derivatives (e.g., 2-Methyl-4-(3-morpholinopropoxy)aniline): Morpholine’s oxygen atom enhances solubility and hydrogen bonding, useful in CNS-targeting drugs .

Challenges and Opportunities

  • Synthetic Complexity : Introducing methylene linkers (e.g., target compound) requires additional alkylation steps compared to direct coupling .
  • Solubility vs. Bioactivity : Piperazine and morpholine improve solubility, but bulky substituents (e.g., isopropoxy) may trade off with target affinity .
  • Crystallinity : Nitro-substituted analogs (e.g., 5-(4-Methylpiperazin-1-yl)-2-nitroaniline) exhibit defined crystal structures, aiding in formulation .

Q & A

Q. Q1. What are the optimal synthetic routes for 2-Methyl-4-(piperazin-1-ylmethyl)aniline, and how do reaction conditions influence yield?

A: Synthesis typically involves coupling 2-methyl-4-aminobenzyl derivatives with piperazine under nucleophilic substitution conditions. Key steps include:

  • Precursor selection : Use of 3-methylaniline derivatives and piperazine (or its protected forms) as starting materials .
  • Catalysts : Palladium on carbon (Pd/C) or copper catalysts may enhance coupling efficiency in hydrogenation or Ullmann-type reactions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while elevated temperatures (~100–120°C) accelerate reaction rates .
  • Yield variability : Impurities from incomplete substitution or byproduct formation (e.g., N-oxide derivatives) require purification via column chromatography or recrystallization .

Q. Q2. Which analytical techniques are most reliable for characterizing this compound?

A: Multi-technique validation is critical:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and piperazine integration (e.g., δ 2.5–3.5 ppm for piperazine protons) .
  • HPLC-MS : Quantifies purity (>97%) and detects trace impurities (e.g., unreacted precursors) .
  • Elemental analysis : Validates molecular formula (e.g., C12_{12}H19_{19}N3_3) .
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in biological activity data for this compound across studies?

A: Discrepancies often arise from:

  • Structural analogs : Subtle differences in substituents (e.g., methyl vs. ethyl groups on piperazine) alter receptor binding. Compare with 4-(4-methylpiperazin-1-yl)aniline dihydrochloride, which shows distinct enzyme inhibition profiles .
  • Assay conditions : pH, temperature, and solvent (e.g., DMSO concentration) affect solubility and activity. Standardize protocols using controls like 3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride .
  • Metabolic stability : Evaluate hepatic microsomal degradation rates to account for metabolite interference .

Q. Q4. What methodological approaches are recommended for studying this compound’s interactions with biological targets?

A:

  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics to proteins (e.g., kinases) .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics and stoichiometry .
  • Molecular docking : Use computational models (e.g., AutoDock Vina) to predict binding modes, guided by the compound’s InChI string (e.g., C[NH+]1CCN(CC1)C1=CC=C(N)C=C1) .

Q. Q5. How do structural modifications (e.g., salt forms) impact physicochemical properties?

A:

  • Dihydrochloride salts : Improve aqueous solubility but may reduce membrane permeability. Compare free base (logP ~2.1) vs. salt forms in partition coefficient assays .
  • Methyl vs. trifluoromethyl substituents : Electron-withdrawing groups (e.g., in 2-Methyl-4-(perfluoropropan-2-yl)aniline) enhance metabolic stability but alter π-π stacking in crystal lattices .

Methodological Challenges & Solutions

Q. Q6. How should researchers troubleshoot low yields in large-scale synthesis?

A:

  • Catalyst poisoning : Replace Pd/C with heterogeneous catalysts (e.g., Ni-based) to mitigate sulfur-containing impurity effects .
  • Scale-up adjustments : Optimize mixing efficiency and temperature gradients to prevent localized over-reaction .
  • Byproduct monitoring : Use inline FTIR or LC-MS to detect intermediates (e.g., N-alkylated byproducts) early .

Q. Q7. What strategies validate the compound’s stability under varying storage conditions?

A:

  • Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products (e.g., oxidation to nitro derivatives) .
  • Long-term stability : Store dihydrochloride salts at -20°C in desiccated, amber vials to prevent hydrolysis .

Comparative & Mechanistic Insights

Q. Q8. How does this compound compare to structurally similar compounds in drug discovery?

A:

  • Piperazine ring flexibility : Unlike rigid morpholine analogs (e.g., 4-{4-[2-(Morpholin-4-yl)ethyl]piperazin-1-yl}aniline), the piperazine moiety allows conformational adaptability for target engagement .
  • Bioisosteric replacements : Replacing the aniline group with pyrazole (e.g., 2-methyl-4-(1H-pyrazol-1-yl)aniline) reduces CYP450 inhibition but alters pharmacokinetics .

Q. Q9. What computational tools can predict this compound’s ADMET properties?

A:

  • ADMET Predictor® : Estimates absorption (e.g., Caco-2 permeability) and toxicity (e.g., hERG inhibition) using QSAR models .
  • SwissADME : Generates bioavailability radar charts based on the compound’s SMILES (e.g., C[NH+]1CCN(CC1)C1=CC=C(N)C=C1) .

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